8-Bromo-2-chloroimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloroimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the halogenation of imidazo[1,2-a]pyridine derivatives using bromine and chlorine reagents under controlled conditions. For example, the reaction can be carried out in the presence of a suitable solvent like dichloromethane at low temperatures to ensure selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazo[1,2-a]pyridines
- Oxidized derivatives
- Dehalogenated products
Scientific Research Applications
8-Bromo-2-chloroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of specific enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-a]pyridine
Uniqueness: 8-Bromo-2-chloroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The combination of bromine and chlorine atoms in the 2- and 8-positions, respectively, allows for selective chemical transformations and enhances its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H4BrClN2 |
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Molecular Weight |
231.48 g/mol |
IUPAC Name |
8-bromo-2-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H |
InChI Key |
WUWBOROXAZKTAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)Cl |
Origin of Product |
United States |
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